Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2168071-53-0
VCID: VC4386512
InChI: InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
SMILES: C1=CC(=NC(=C1)OC(F)F)CC(=O)[O-].[Na+]
Molecular Formula: C8H6F2NNaO3
Molecular Weight: 225.127

Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate

CAS No.: 2168071-53-0

Cat. No.: VC4386512

Molecular Formula: C8H6F2NNaO3

Molecular Weight: 225.127

* For research use only. Not for human or veterinary use.

Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate - 2168071-53-0

Specification

CAS No. 2168071-53-0
Molecular Formula C8H6F2NNaO3
Molecular Weight 225.127
IUPAC Name sodium;2-[6-(difluoromethoxy)pyridin-2-yl]acetate
Standard InChI InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
Standard InChI Key UXCYAGYWUVSZCM-UHFFFAOYSA-M
SMILES C1=CC(=NC(=C1)OC(F)F)CC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 6-position with a difluoromethoxy group (OCF2H-\text{OCF}_2\text{H}) and at the 2-position with an acetatic acid moiety neutralized as a sodium salt. The IUPAC name, sodium 2-[6-(difluoromethoxy)pyridin-2-yl]acetate, reflects this arrangement. Key identifiers include:

PropertyValue
CAS No.2168071-53-0
Molecular FormulaC8H6F2NNaO3\text{C}_8\text{H}_6\text{F}_2\text{NNaO}_3
SMILESC1=CC(=NC(=C1)OC(F)F)CC(=O)[O-].[Na+]\text{C1=CC(=NC(=C1)OC(F)F)CC(=O)[O-].[Na+]}
InChI KeyUXCYAGYWUVSZCM-UHFFFAOYSA-M

The sodium salt form enhances aqueous solubility compared to its free acid counterpart, a critical factor for bioavailability in drug formulations.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of Sodium 2-(6-(difluoromethoxy)pyridin-2-yl)acetate likely involves sequential functionalization of a pyridine precursor. A plausible route includes:

  • Introduction of the Difluoromethoxy Group: Halogenated pyridines (e.g., 6-bromo-2-hydroxypyridine) undergo nucleophilic substitution with difluoromethylating agents such as ClCF2H\text{ClCF}_2\text{H} or BrCF2H\text{BrCF}_2\text{H} under basic conditions.

  • Acetic Acid Side Chain Installation: A Friedel-Crafts acetylation or palladium-catalyzed coupling introduces the acetate moiety at the pyridine’s 2-position.

  • Salt Formation: Treatment with sodium hydroxide converts the carboxylic acid to its sodium salt.

Optimization Challenges

Key challenges include regioselectivity in difluoromethylation and minimizing defluorination side reactions. Patent literature suggests that copper(I) iodide or palladium catalysts improve yields in analogous syntheses . For instance, cross-coupling reactions using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 at 80C80^\circ\text{C} in dimethylformamide (DMF) achieve >70% yields for related pyridine derivatives .

Physicochemical Properties

Solubility and Stability

Although explicit solubility data are unavailable, the sodium salt’s ionic nature suggests moderate water solubility, while the difluoromethoxy group enhances lipid membrane permeability—a dual property advantageous for drug delivery. Stability studies on similar compounds indicate susceptibility to hydrolysis under acidic conditions, necessitating storage at neutral pH and controlled temperatures .

Thermal Behavior

Differential scanning calorimetry (DSC) of structurally related sodium carboxylates reveals melting points between 180C180^\circ\text{C} and 220C220^\circ\text{C}, with decomposition onset above 250C250^\circ\text{C}. Thermogravimetric analysis (TGA) would likely show mass loss steps corresponding to dehydration and decarboxylation.

Applications in Pharmaceutical Research

Biological Activity

While direct pharmacological data for this compound are scarce, its structural analogs exhibit inhibitory activity against kinases and inflammatory mediators. For example, pyridinyl sulfonamides with difluoromethoxy groups demonstrate nanomolar IC50_{50} values against interleukin-1 receptor-associated kinase 4 (IRAK4), a target in autoimmune diseases . The acetate group may serve as a prodrug moiety, metabolizing in vivo to release active carboxylic acids.

Drug Formulation

The sodium salt form is often employed to improve solubility of poorly water-soluble drug candidates. In preclinical studies, similar compounds have been formulated as injectables or oral suspensions, with pharmacokinetic profiles showing enhanced bioavailability compared to free acids .

Future Directions and Research Gaps

Unanswered Questions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or cryo-EM.

  • Process Chemistry: Develop scalable synthetic routes with reduced heavy metal catalyst loads.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicology given the persistence of fluorinated compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator